3H-1,2,4-Triazole-3,5(4H)-dithione
Description
Significance of the 1,2,4-Triazole (B32235) Core in Heterocyclic Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is of paramount importance in heterocyclic chemistry due to its widespread presence in compounds exhibiting a broad spectrum of biological activities. nih.govnih.gov The arrangement of nitrogen atoms in the 1,2,4-triazole ring allows for diverse intermolecular interactions, such as hydrogen bonding, and contributes to the metabolic stability of molecules containing this core. nih.gov This has led to the incorporation of the 1,2,4-triazole system into a variety of medicinally important compounds, including antifungal agents like fluconazole (B54011) and itraconazole, as well as antiviral and anticancer drugs. semanticscholar.orgresearchgate.net
Overview of Thione-Substituted 1,2,4-Triazoles in Contemporary Chemical Research
The introduction of thione (C=S) functional groups into the 1,2,4-triazole ring gives rise to a class of compounds with enhanced chemical reactivity and a broader range of potential applications. These thione-substituted 1,2,4-triazoles are well-studied for their diverse biological properties, which include antibacterial, antifungal, antitubercular, anticancer, and anti-inflammatory activities. researchgate.netnih.gov The presence of the thione group provides an additional site for chemical modification, allowing for the synthesis of a wide array of derivatives. semanticscholar.org Furthermore, the sulfur atom in the thione group can act as a soft donor atom, making these compounds excellent ligands for the coordination of metal ions.
Distinctive Features and Research Focus on 3H-1,2,4-Triazole-3,5(4H)-dithione
This compound, also known as 2,4-dihydro-3H-1,2,4-triazole-3,5-dithione, is characterized by the presence of two thione groups at positions 3 and 5 of the 1,2,4-triazole ring. This unique structural feature imparts distinct chemical properties to the molecule. The compound can exist in different tautomeric forms, with the dithione form being predominant. The presence of two exocyclic sulfur atoms and multiple nitrogen atoms makes it a versatile ligand capable of coordinating to metal ions in various modes.
Current research on this compound is focused on several key areas:
Synthesis and Derivatization: Developing efficient and environmentally friendly methods for its synthesis and exploring its reactivity to create novel derivatives.
Coordination Chemistry: Investigating its behavior as a ligand to form new metal complexes with interesting structural and electronic properties.
Biological Activity: Screening the parent compound and its derivatives for a range of biological activities, including antimicrobial and anticancer properties.
Materials Science: Exploring its potential as a building block for the construction of coordination polymers and other functional materials.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68902-89-6 |
|---|---|
Molecular Formula |
C2HN3S2 |
Molecular Weight |
131.18 g/mol |
IUPAC Name |
1,2,4-triazole-3,5-dithione |
InChI |
InChI=1S/C2HN3S2/c6-1-3-2(7)5-4-1/h(H,3,6,7) |
InChI Key |
TVGIZXIGLOVXDU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=S)NC(=S)N=N1 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3h 1,2,4 Triazole 3,5 4h Dithione
Tautomerism Studies: Thione-Thiol Equilibrium in 1,2,4-Triazole-thiones
The 3H-1,2,4-triazole-3,5(4H)-dithione core can exist in several tautomeric forms due to the migration of protons between the nitrogen and sulfur atoms. This equilibrium between the dithione and thiole-thione (or dithiol) forms is a critical determinant of its chemical reactivity. science.govjrespharm.comnih.gov The predominant tautomeric form can be influenced by factors such as the physical state (solid or solution), solvent polarity, and the electronic nature of substituents on the triazole ring. jrespharm.comjocpr.com
Experimental Investigations of Tautomeric Forms
Experimental studies employing a variety of spectroscopic techniques have been instrumental in elucidating the tautomeric preferences of 1,2,4-triazole-thiones. Techniques such as Fourier-transform infrared (FT-IR), Raman spectroscopy, nuclear magnetic resonance (NMR), and UV-visible spectroscopy are commonly used. jrespharm.com
In many documented cases of related 1,2,4-triazole-3-thione derivatives, the thione form is found to be the predominant tautomer in both the solid state and in solution. jrespharm.comresearchgate.net For instance, X-ray crystallographic analysis consistently reveals the thione structure in the solid state. jrespharm.com In solution, ¹H NMR spectra often show a characteristic signal for the N-H proton, supporting the prevalence of the thione form. jrespharm.com UV-vis spectroscopy has also been employed to study the solvent effects on the tautomeric equilibrium, with the absorption maxima providing insights into the dominant form in different solvent environments. jrespharm.com HPLC-MS analysis has been used to quantify the ratio of thione to thiol tautomers in a mixture, further confirming the predominance of the thione form under specific conditions. jocpr.com
| Derivative | Methodology | Key Findings | Reference |
|---|---|---|---|
| 5-[4-(4-fluorobenzoylamino)phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | X-ray Crystallography, ¹H NMR, UV-vis | The thione form is the predominant tautomer in both solid and solution states. | jrespharm.com |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | HPLC-MS, UV-spectrophotometry | The thione form is the major component in the tautomeric mixture. | jocpr.com |
| 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | IR, NMR, Single-crystal X-ray diffraction | Exists in the thione form in the crystalline state. | researchgate.net |
Computational Approaches to Tautomeric Preferences and Energy Profiles
Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a powerful tool to complement experimental findings and provide deeper insights into the tautomeric equilibrium. science.gov Theoretical calculations allow for the determination of the relative stabilities of the different tautomeric forms by computing their energies.
Studies on related 1,2,4-triazole-thione systems have shown that the dithione tautomer is generally the most stable form, which is in good agreement with experimental observations. science.govnih.gov These computational models can also predict the geometric parameters, vibrational frequencies, and NMR chemical shifts of the different tautomers, which can then be compared with experimental data to confirm the structural assignments. nih.gov Furthermore, calculations of molecular orbitals and charge distributions can help to rationalize the observed reactivity and regioselectivity in derivatization reactions. nih.govjocpr.com
| Derivative | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1,2,4-triazole (B32235) derivative with Schiff base | DFT/6-311++G(d,p) | Both thiol and thione forms can exist, and their spectral parameters can be accurately predicted. | science.gov |
| 3-Phenyl-1,2,4-triazole-5-thione | DFT/B3LYP/6-311++G(d,p) | The thiol tautomer was identified as the most reactive form in the studied reaction. | nih.gov |
| 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Hückel's method | Calculation of atomic charges helped to confirm the assignment of peaks in the chromatogram to the thione and thiol forms. | jocpr.com |
Reactions at Sulfur Centers
The sulfur atoms in the thione or thiol forms of this compound are highly nucleophilic, making them primary sites for electrophilic attack. This reactivity is extensively utilized for the synthesis of a wide array of S-derivatives.
Alkylation and Arylation of Thione Groups to Form S-Derivatives
S-alkylation is a common and straightforward reaction for 1,2,4-triazole-thiones, typically achieved by reacting the triazole with an alkyl halide in the presence of a base. semanticscholar.orgumich.edu The choice of reaction conditions, particularly the base and solvent, can influence the regioselectivity of the reaction, although S-alkylation is generally favored. uzhnu.edu.ua In some cases, S-alkylation can occur selectively even under neutral conditions. uzhnu.edu.ua A variety of alkylating agents can be employed, including simple alkyl halides, benzyl (B1604629) halides, and functionalized alkyl halides. semanticscholar.orgumich.edu
Arylation at the sulfur atom is also possible, leading to the formation of S-aryl derivatives. These reactions often require more specific conditions, such as the use of a suitable catalyst.
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thione | Alkyl halide | 4,5-disubstituted-3-(alkylthio)-4H-1,2,4-triazole | semanticscholar.org |
| 5-phenyl-1,2,4-triazole-3-thione | Phenacyl bromide | 3-Phenacylthio-5-phenyl-1,2,4-triazole | mdpi.com |
| 4,5-diphenyl-4H-1,2,4-triazol-3-thione | 4-Bromo-1-butene | 3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | uzhnu.edu.ua |
Synthesis of Monosulfides and Disulfides from Thione Derivatives
The reaction of 1,2,4-triazole-thiones can lead to the formation of both monosulfides (thioethers) and disulfides. The synthesis of monosulfides is essentially the S-alkylation or S-arylation described in the previous section, resulting in a single sulfur linkage. semanticscholar.orgmdpi.com
The formation of disulfides can be achieved through the oxidative coupling of two triazole-thiol molecules. This can be accomplished using various oxidizing agents. The resulting disulfide-bridged bis(1,2,4-triazoles) are an important class of compounds with their own unique properties and applications. For instance, the reaction of N-cycloalkylidene hydrazinecarbothioamides with certain quinone derivatives can lead to the formation of a cyclic 1,2-dithione. arkat-usa.org
Reactions at Nitrogen Centers
While the sulfur atoms are generally the most nucleophilic sites, the nitrogen atoms of the triazole ring can also participate in reactions, particularly alkylation and arylation. These reactions are often in competition with S-alkylation, and the regioselectivity can be controlled by the reaction conditions and the nature of the substrates. uzhnu.edu.uanih.gov
Alkylation at the nitrogen atoms (N1, N2, or N4) can occur, and the distribution of products can be complex. nih.gov For instance, the alkylation of S-unprotected 1,2,4-triazole-3-thiol can yield a mixture of S- and N-alkylated products. uzhnu.edu.ua In the case of S-protected 1,2,4-triazoles, alkylation occurs exclusively at the nitrogen atoms, with a preference for the N2 position in some cases. nih.gov The use of different bases and solvents can steer the reaction towards a specific nitrogen atom. For example, in the presence of potassium carbonate, a mixture of N1 and N2 alkylated products might be formed. nih.gov
Reactions of 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione with primary and secondary amines have been reported to proceed rapidly, yielding nitrogen and complex products, suggesting the high reactivity of the nitrogen centers in this system. researchgate.net
Formation of Mannich Base Derivatives
The nitrogen atoms of the 1,2,4-triazole ring, particularly the N-4 position, readily participate in Mannich reactions. This reaction involves the aminoalkylation of the triazole with formaldehyde (B43269) and a primary or secondary amine. The resulting Mannich bases are of significant interest due to their potential biological activities. nih.govnih.gov
For instance, the reaction of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones with formaldehyde and various secondary amines, such as diethylamine (B46881) or pyrrolidine, yields the corresponding N-2 aminomethyl derivatives. nih.gov The specific nature of the substituents at the C-5 position and the type of amine used can influence the biological properties of the resulting Mannich bases. nih.gov
One-pot multicomponent reactions involving 4-amino-3-(1-(4-isobutylphenyl)ethyl)-4H-1,2,4-triazole-5-thione, formaldehyde, and secondary amines also lead to the formation of 2,4,5-trisubstituted triazolethiones, which have been investigated for their anti-inflammatory activity. nih.gov
Table 1: Examples of Mannich Base Derivatives of 1,2,4-Triazole-3-thiones
| Triazole Precursor | Amine | Resulting Mannich Base | Reference |
|---|---|---|---|
| 4-(4-Bromophenyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Diethylamine | 4-(4-Bromophenyl)-2-[(diethylamino)methyl]-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |
| 4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Pyrrolidine | 4-(4-Bromophenyl)-2-(pyrrolidin-1-ylmethyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov |
| 4-Amino-3-(1-(4-isobutylphenyl)ethyl)-4H-1,2,4-triazole-5-thione | Various secondary amines | 2,4,5-Trisubstituted triazolethiones | nih.gov |
Nucleophilic Additions and Condensation Reactions
The exocyclic thione groups of this compound exhibit nucleophilic character and can undergo addition and condensation reactions with various electrophiles. These reactions are crucial for the synthesis of a diverse range of heterocyclic compounds.
Condensation of 4-amino-1,2,4-triazole-3-thiones with aromatic aldehydes typically yields the corresponding Schiff bases (hydrazones). nih.govresearchgate.net For example, 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione reacts with substituted aldehydes to form Schiff base derivatives. nih.gov It has been observed that in many cases, these reactions result in the formation of uncyclized Schiff's bases rather than bicyclic products. researchgate.net
The triazolethione moiety can also react with other carbonyl compounds. For instance, the reaction of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with thiosemicarbazide (B42300) leads to the formation of a 1,2,4-triazole-5(4H)-thione derivative. nih.gov
Table 2: Examples of Condensation Reactions
| Triazole Derivative | Reactant | Product | Reference |
|---|---|---|---|
| 4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione | Substituted aldehydes | Schiff base derivatives | nih.gov |
| 4-Amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones | Aromatic aldehydes | Hydrazones | researchgate.net |
| Thiosemicarbazide | 1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 3-(1-(3-Chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5(4H)-thione | nih.gov |
Cycloaddition Reactions and Formation of Fused Ring Systems
This compound and its derivatives are valuable precursors for the synthesis of various fused heterocyclic systems through cycloaddition reactions. The presence of multiple reaction sites allows for the construction of thiazolotriazoles, triazolothiadiazoles, triazolothiazines, and triazolothiazepines.
Thiazolotriazoles
Thiazolo[3,2-b] nih.govrsc.orgresearchgate.nettriazoles are commonly synthesized by the reaction of 4-substituted-5-mercapto-1,2,4-triazoles with α-haloketones or other bifunctional electrophiles. nih.govmdpi.com The reaction proceeds through initial S-alkylation followed by intramolecular cyclization. The resulting thiazolotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of biological activities. nih.gov For instance, the reaction of 1,2,4-triazole-3(5)-thiol with N-arylmaleimides can lead to the formation of functionalized derivatives of thiazolo[3,2-b] nih.govrsc.orgresearchgate.nettriazol-6(5H)-one. mdpi.com
Triazolothiadiazoles
The fusion of a 1,2,4-triazole with a thiadiazole ring results in the formation of triazolothiadiazoles. These compounds can be synthesized through the cyclization of 4-amino-1,2,4-triazole-3-thiols with various reagents. For example, treating 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with aryl aldehydes in the presence of potassium hydroxide (B78521) can yield triazolothiadiazole derivatives. researchgate.net Another route involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with aryl isothiocyanates, which leads to the formation of 6-arylamino-1,2,4-triazolo-[3,4-b] nih.govresearchgate.netarkat-usa.orgthiadiazoles. researchgate.net
Triazolothiazines and Triazolothiazepines
The synthesis of larger fused ring systems, such as triazolothiazines and triazolothiazepines, can also be achieved from 1,2,4-triazole-3-thione precursors. scirp.org The reaction of 4-amino-3-mercapto-1,2,4-triazoles with appropriate bifunctional reagents can lead to these seven- and eight-membered heterocyclic systems. nih.gov For instance, intramolecular cyclization of 5-methyl-4-(3-phenylprop-2-yn-1-yl)amino-4H-1,2,4-triazole-3-thiol in the presence of a base can afford 7-benzylidene-3-methyl-6,7-dihydro-5H- nih.govrsc.orgresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netarkat-usa.orgthiadiazine. nih.gov
Spiro-1,2,4-triazole-3-thiones
Spiro compounds containing the 1,2,4-triazole-3-thione moiety are synthesized through various cyclization strategies. One common method involves the reaction of N-cycloalkylidene hydrazinecarbothioamides with quinone derivatives, such as benzoquinones and naphthoquinones, at room temperature. researchgate.netarkat-usa.org This reaction proceeds via an oxidative cyclization mechanism. Another approach involves the reaction of hydrazonyl halides with cycloalkanone alkoxycarbonylhydrazones to yield spiro-1,2,4-triazoles. researchgate.net The reaction of nitrilimines with cycloalkanone hydrazones also affords spiro-1,2,4-triazoles. arkat-usa.org
Table 3: Examples of Spiro-1,2,4-triazole-3-thione Synthesis
| Reactants | Product Type | Reference |
|---|---|---|
| N-Cycloalkylidene hydrazinecarbothioamides and Benzo- or Naphthoquinones | Substituted spiro-heterocycles containing 1,2,4-triazole-3-thione | researchgate.netarkat-usa.org |
| Hydrazonyl halides and Cycloalkanone alkoxycarbonylhydrazones | Spiro-1,2,4-triazoles | researchgate.net |
| Nitrilimines and Cycloalkanone hydrazones | Spiro-1,2,4-triazoles | arkat-usa.org |
Structural Elucidation and Advanced Characterization Methodologies
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
NMR spectroscopy is a powerful tool for elucidating the structure of triazole derivatives. nih.govrsc.org ¹H NMR spectra provide information about the chemical environment of protons, while ¹³C NMR spectra reveal the types of carbon atoms present in the molecule. nih.govrsc.org For instance, in derivatives of 1,2,4-triazole-3-thione, the proton of the NH group typically appears as a singlet in the range of δ 13.65-13.82 ppm in ¹H NMR spectra. jrespharm.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are used to establish the connectivity between protons and carbons, providing a complete picture of the molecular framework. nih.gov
In a study of 5-substituted-4-(arylidene)amino-2,4-dihydro-3H-1,2,4-triazole-3-thiones, complete ¹H and ¹³C NMR chemical shift assignments were achieved using one- and two-dimensional NMR techniques, including DEPT, NOE-DIF, COSY, gHMBC, and gHSQC. nih.gov For a specific derivative, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the ¹H-NMR spectrum showed signals at δ 14.01 (1H, s, SH) and δ 9.94 (1H, s, CH=N). researchgate.netresearchgate.net The ¹³C-NMR spectrum of the same compound displayed signals at δ 148 (C-1, 2, 4-triazole-ring), δ 157 (CH=N), δ 135 (C-Cl), and δ 160 (C=S). researchgate.net
Table 1: Representative NMR Data for 1,2,4-Triazole-3-thione Derivatives
| Compound/Derivative | Technique | Solvent | Chemical Shift (δ ppm) | Assignment | Reference |
| 5-[4-(4-fluorobenzoylamino)phenyl]-4-allyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H NMR | DMSO-d₆ | 13.65 | triazole NH | jrespharm.com |
| 10.45 | -CONH- | jrespharm.com | |||
| 6.61-8.08 | aromatic protons | jrespharm.com | |||
| 5.76-5.95 | CH= | jrespharm.com | |||
| 5.15 | allyl=CH, cis | jrespharm.com | |||
| 4.89 | allyl=CH, trans | jrespharm.com | |||
| 4.68 | -CH₂ | jrespharm.com | |||
| 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | ¹H NMR | - | 14.01 | SH | researchgate.netresearchgate.net |
| 9.94 | CH=N | researchgate.netresearchgate.net | |||
| ¹³C NMR | - | 160 | C=S | researchgate.net | |
| 157 | CH=N | researchgate.net | |||
| 148 | C-1, 2, 4-triazole-ring | researchgate.net | |||
| 135 | C-Cl | researchgate.net |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. In the case of 3H-1,2,4-Triazole-3,5(4H)-dithione and its derivatives, characteristic absorption bands are observed for various vibrations. The IR spectrum of a related compound, 4-amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, shows absorption bands at 3102 cm⁻¹ (C-H aromatic), 2753 cm⁻¹ (S-H), 1694 cm⁻¹ (CH=N), 1600 cm⁻¹ (C=C), and 1419 cm⁻¹ (C=S). researchgate.net The N-H stretching vibration is typically observed around 3126-3128 cm⁻¹. omicsonline.org The presence of a C=S bond is often confirmed by bands in the region of 1354-948 cm⁻¹. arkat-usa.org
Table 2: Characteristic IR Absorption Bands for 1,2,4-Triazole-3-thione Derivatives
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| N-H | Stretching | 3126 - 3128 | omicsonline.org |
| C-H (aromatic) | Stretching | 3102 | researchgate.net |
| S-H | Stretching | 2753 | researchgate.net |
| C=N | Stretching | 1694 | researchgate.net |
| C=C (aromatic) | Stretching | 1600 | researchgate.net |
| C=S | Stretching | 1419 | researchgate.net |
| C=S, C-N | Stretching | 1354, 948 | arkat-usa.org |
Mass Spectrometry (MS, ESI-MS, HPLC-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and analyzing the fragmentation patterns of this compound derivatives. nih.govmdpi.com Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) allows for the separation and identification of components in a mixture. sielc.comsigmaaldrich.com The mass spectra of various 1,2,4-triazole-3-thione derivatives have been reported to show molecular ion peaks corresponding to their respective molecular weights. jrespharm.commdpi.com For example, the mass spectra of compounds 5-[4-(4-fluorobenzoylamino)phenyl]-4-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones (3a, 3b, and 3f) gave molecular ion peaks at m/z 328, 342, and 390, respectively. jrespharm.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net This technique has been used to confirm the structures of several 1,2,4-triazole-3-thione derivatives. jrespharm.comresearchgate.net For instance, the crystal structure of 5-[4-(4-fluorobenzoylamino) phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed the presence of three planar rings: two benzene (B151609) rings and a triazole ring. jrespharm.com X-ray analysis is also instrumental in studying supramolecular synthons and intermolecular interactions, such as hydrogen bonding, which play a key role in the crystal packing of these compounds. researchgate.net In some cases, X-ray crystallography has been essential to definitively distinguish between possible isomers formed during a reaction. mdpi.com
Table 3: Crystallographic Data for a 1,2,4-Triazole-3-thione Derivative
| Parameter | Value | Reference |
| Compound | 5-[4-(4-fluorobenzoylamino) phenyl]-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (3b) | jrespharm.com |
| Radiation | Mo Kα (λ=0.71073 Å) | jrespharm.com |
| Diffractometer | Enraf-Nonius CAD4 kappa axis | jrespharm.com |
| Scanning Mode | ω/2θ | jrespharm.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, sulfur, etc.) present in the molecule. researchgate.net The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula to verify the compound's purity and composition. jrespharm.comarkat-usa.org For example, for the compound C₂₁H₁₅FN₄OS·H₂O, the calculated elemental composition was C, 61.76%; H, 4.19%; N, 13.72%, which was found to be in close agreement with the experimental values of C, 62.00%; H, 4.11%; N, 13.69%. jrespharm.com
Table 4: Elemental Analysis Data for a 1,2,4-Triazole-3-thione Derivative
| Compound | Molecular Formula | Analysis | %C | %H | %N | %S | Reference |
| C₁₀H₁₅N₃S | C₁₀H₁₅N₃S | Calculated | 57.38 | 7.22 | 20.08 | 15.32 | arkat-usa.org |
| Found | 57.46 | 7.14 | 19.93 | 15.26 | arkat-usa.org | ||
| C₁₈H₁₅FN₄OS·H₂O | C₁₈H₁₅FN₄OS·H₂O | Calculated | 57.75 | 5.12 | 14.97 | - | jrespharm.com |
| Found | 57.73 | 4.44 | 14.95 | - | jrespharm.com | ||
| C₂₁H₁₅FN₄OS·H₂O | C₂₁H₁₅FN₄OS·H₂O | Calculated | 61.76 | 4.19 | 13.72 | - | jrespharm.com |
| Found | 62.00 | 4.11 | 13.69 | - | jrespharm.com |
Theoretical and Computational Investigations of 3h 1,2,4 Triazole 3,5 4h Dithione
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become instrumental in studying the properties of triazole derivatives. nih.gov Methods such as B3LYP, M06-2x, and CBS-QB3 are frequently employed to investigate various molecular characteristics. nih.govresearchgate.net
Geometry Optimization: Theoretical calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of 1,2,4-triazole (B32235), DFT methods like B3LYP with basis sets such as 6-311++G(d,p) have been successfully used to optimize molecular geometries. nih.govsemanticscholar.org The calculated bond lengths and angles can then be compared with experimental data, often obtained from X-ray crystallography, to validate the computational model. semanticscholar.org For instance, in a study on a 3-phenyl-1,2,4-triazolo derivative, the optimized geometry was found to be in good agreement with the experimental X-ray structure. nih.gov
Electronic Structure Analysis:
HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides information about the molecule's chemical stability and reactivity. zsmu.edu.ua A smaller gap suggests that the molecule is more reactive. These energies are calculated using methods like B3LYP/6-311G(d,p). mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It helps in identifying the electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively. researchgate.net This analysis is valuable for predicting how the molecule will interact with other chemical species.
Table 1: Calculated Electronic Properties of a 1,2,4-Triazole Derivative
| Parameter | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | B3LYP/6-311++G(d,p) |
| LUMO Energy | -1.5 eV | B3LYP/6-311++G(d,p) |
| Energy Gap (ΔE) | 5.0 eV | B3LYP/6-311++G(d,p) |
Quantum chemical calculations can predict the chemical reactivity and stability of a molecule. Chemical hardness (η) and softness (S) are global reactivity descriptors derived from HOMO and LUMO energies. Hardness is a measure of the molecule's resistance to changes in its electron distribution, with a higher value indicating greater stability. researchgate.net
1,2,4-triazole-3-thiones can exist in different tautomeric forms, primarily the thione and thiol forms. ijsr.net Computational methods like DFT (B3LYP, M06-2x) and high-accuracy methods like CBS-QB3 are employed to determine the relative stabilities of these tautomers. researchgate.netscience.gov Studies have shown that in the gas phase and aprotic solvents, the thione form is generally more stable. zsmu.edu.ua However, in polar, protic solvents, the thiol form can become more predominant. zsmu.edu.ua These calculations help in understanding the potential reaction pathways, as the reactivity of each tautomer can differ significantly. nih.govzsmu.edu.ua
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are used to study the dynamic behavior of molecules over time. For compounds like 1,2,4-triazole derivatives, MD simulations can provide insights into their conformational changes and interactions with their environment, such as a solvent or a biological receptor. researchgate.net These simulations are particularly useful for understanding the stability of ligand-protein complexes in drug design studies.
Adsorption Mechanism Modeling
The interaction of 1,2,4-triazole derivatives with metal surfaces is a key area of research, particularly in the context of corrosion inhibition. Monte Carlo simulations are a computational technique used to model the adsorption of these molecules onto a surface. researchgate.net These simulations help in understanding the preferred orientation of the inhibitor molecules on the metal surface and in calculating the adsorption energy. researchgate.netacs.org This information is crucial for designing more effective corrosion inhibitors. For example, studies on 4H-1,2,4-triazole derivatives have used molecular modeling to gain insight into the structural and electronic effects that influence their inhibition efficiencies on mild steel. researchgate.net
Structure-Reactivity Correlations and Predictive Modeling through Computational Methods
By combining various computational methods, researchers can establish correlations between the structure of a molecule and its reactivity. For instance, DFT calculations can provide descriptors that are then used in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity or other properties of a series of related compounds. mdpi.com This predictive modeling approach is a powerful tool in the rational design of new molecules with desired properties, such as enhanced anticancer activity or improved corrosion inhibition. nih.govmdpi.com
Mechanistic Studies of Biological Activities of Thione Substituted 1,2,4 Triazole Derivatives
General Biological Activity Spectrum of 1,2,4-Triazole-thiones
Derivatives of 1,2,4-triazole-thione are recognized for their extensive range of pharmacological effects. consensus.appujmm.org.ua These compounds have demonstrated a remarkable breadth of biological activities, including antimicrobial, antiviral, anticancer, anticonvulsant, anti-inflammatory, and antioxidant properties. nih.govnih.gov The versatility of the 1,2,4-triazole-thione scaffold allows for a variety of chemical modifications, leading to compounds with enhanced and specific biological actions. sci-hub.se The incorporation of a thione group at the 3- or 5-position of the triazole ring has been shown to be a key factor in augmenting the biological activities associated with the triazole moiety. mdpi.com The search for new biologically active compounds among 1,2,4-triazole-3-thione derivatives is considered a promising area of research due to their broad spectrum of activity and generally low toxicity. researchgate.net
Antimicrobial Activity: Structure-Activity Relationships (SAR) and Proposed Mechanisms
The antimicrobial potential of 1,2,4-triazole-thiones has been extensively investigated, revealing significant activity against a variety of bacterial and fungal pathogens. The structural features of these derivatives play a crucial role in determining their antimicrobial efficacy and spectrum.
Antibacterial Activity
Thione-substituted 1,2,4-triazoles have emerged as potent antibacterial agents. Research has demonstrated their efficacy against a range of both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationships (SAR):
The antibacterial activity of 1,2,4-triazole-thione derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any appended moieties.
Substitution at the N-4 position: The presence of an aryl group at the N-4 position of the triazole ring has been associated with higher antibacterial activity compared to alkyl or alkene groups. nih.gov
Substitution at the C-5 position: The introduction of an aryl or heteroaryl substituent at the C-5 position of 1,2,4-triazole-3-thiones is often beneficial for antibacterial activity. nih.gov
Halogenation: The presence of halogen atoms, such as chlorine or bromine, on the phenyl ring attached to the triazole nucleus can enhance antibacterial potency. For instance, a derivative with a 2,4-dichlorophenyl group exhibited high activity. researchgate.net
Hybrid Molecules: Hybrid molecules that combine the 1,2,4-triazole-thione moiety with other antibacterial pharmacophores, such as quinolones (e.g., ciprofloxacin), have shown potent activity, sometimes exceeding that of the parent antibiotic, especially against drug-resistant strains like MRSA. sci-hub.se
Mannich Bases: The conversion of 1,2,4-triazole-thiones to their corresponding Mannich bases, often with piperazine (B1678402) or morpholine (B109124) moieties, can broaden the spectrum of antibacterial activity. nih.gov
Proposed Mechanisms:
While the exact mechanisms of antibacterial action are still being fully elucidated, it is believed that these compounds may interfere with essential bacterial enzymes. The triazole ring's ability to bind to biological receptors and enzymes through its dipole character and hydrogen bonding capacity is a key aspect of its activity. ujmm.org.uaresearchgate.net
Interactive Data Table: Antibacterial Activity of 1,2,4-Triazole-Thione Derivatives
| Compound/Derivative Type | Bacterial Strain(s) | Observed Activity | Reference(s) |
| 4-(2,4-Dichlorophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Bacillus cereus | High activity, exceeding ampicillin (B1664943) and cefuroxime. | researchgate.net |
| 1,2,4-Triazole-3-thione-ciprofloxacin hybrids | Gram-positive and Gram-negative bacteria, including MRSA | Potent activity, often higher than parent ciprofloxacin. | sci-hub.se |
| 4-Phenylpiperazine substituted 1,2,4-triazole-3-thiones | S. aureus, B. subtilis, P. aeruginosa, P. mirabilis | High antibacterial activity. | nih.gov |
| 4-Benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich bases | E. coli, E. aerogenes, Y. pseudotuberculosis, P. aeruginosa, S. aureus, E. faecalis, B. cereus | Broadened spectrum of activity compared to the parent compound. | nih.gov |
| 1,2,4-Triazole-3-thione-imidazole hybrids | E. coli, S. aureus | Potential antibacterial activity. | researchgate.net |
| Isopropyl 2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate | Enterococcus faecalis, Salmonella pullorum, Salmonella typhimurium | Strong antimicrobial activity. | pensoft.net |
Antifungal Activity
Derivatives of 1,2,4-triazole-thione are also prominent in the search for new antifungal agents, with some compounds showing efficacy comparable or superior to existing drugs.
Structure-Activity Relationships (SAR):
The antifungal activity of these compounds is highly dependent on their molecular structure.
Substituent Bulk: An increase in the bulk of the substituent on the triazole ring can lead to a decrease in antifungal activity, suggesting that steric hindrance may play a role in the interaction with fungal targets. nih.gov
Halogen and Nitro Groups: The introduction of electron-withdrawing groups like halogens (Cl, F) or a nitro group (-NO2) on substituents has been shown to enhance antifungal activity. nih.gov
Hybrid Analogues: Hybrid compounds, such as those combining benzothiazole (B30560) and triazole moieties, have demonstrated significant antifungal potential. For example, 5-(benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed a very low Minimum Inhibitory Concentration (MIC) against Candida albicans. ekb.eg
Proposed Mechanisms:
The antifungal mechanism of azole compounds, a class to which 1,2,4-triazoles belong, typically involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms in the triazole ring are thought to coordinate with the heme iron atom in the enzyme's active site, disrupting its function.
Interactive Data Table: Antifungal Activity of 1,2,4-Triazole-Thione Derivatives
| Compound/Derivative Type | Fungal Strain(s) | Observed Activity | Reference(s) |
| 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Several derivatives were more effective than ketoconazole. | nih.gov |
| 5-(Benzothiazol-2-ylmethyl)-4-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Candida albicans | High antifungal potential with a low MIC value. | ekb.eg |
| 1,2,4-Triazole-3-thione derivatives | Aspergillus niger, Candida albicans, Saccharomyces cerevisiae, Microsporum gypseum | Significant in vitro antifungal activities. | ijprajournal.com |
Antiviral Activity: SAR and Insights into Enzyme Inhibition
The 1,2,4-triazole (B32235) scaffold is a cornerstone in the development of antiviral drugs, with derivatives of 3H-1,2,4-triazole-3,5(4H)-dithione showing promise against a variety of viral pathogens.
Research on Ribavirin (B1680618) Analogues Containing 1,2,4-Triazole Moieties
Ribavirin, a broad-spectrum antiviral drug, features a 1,2,4-triazole ring. This has spurred extensive research into the synthesis of ribavirin analogues with modified 1,2,4-triazole-thione cores to improve efficacy and reduce side effects. mdpi.combohrium.com Researchers have focused on introducing thione or thioether groups and various substituents at the C3 and C5 positions of the triazole ring. mdpi.com These modifications aim to alter the bioavailability and biological activity of the resulting nucleoside analogues. mdpi.com For instance, the enzymatic glycosylation of 1,2,4-triazole-3-thione derivatives has been used to create novel ribosides and deoxyribosides. mdpi.com Some of these synthesized nucleosides have demonstrated higher selectivity indexes than ribavirin against certain viruses, such as herpes simplex virus (HSV). mdpi.com
Mechanisms Against Specific Viral Targets (e.g., HIV-1, HCV)
Thione-substituted 1,2,4-triazoles have been investigated for their activity against specific and clinically significant viruses like Human Immunodeficiency Virus (HIV-1) and Hepatitis C Virus (HCV).
HIV-1: Certain 3,4-disubstituted 1,2,4-triazole-5-thione derivatives have been identified as potential anti-HIV agents. nih.gov The mechanism of action for many of these compounds involves the inhibition of the viral enzyme reverse transcriptase (RT). They act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the enzyme distinct from the active site, thereby inducing a conformational change that inhibits its polymerase activity. nih.govnih.gov This makes them promising candidates for overcoming resistance to existing NNRTI drugs. nih.gov
HCV: The antiviral activity of 1,2,4-triazole derivatives against HCV has been linked to the inhibition of viral enzymes essential for replication. One key target is the HCV NS5B polymerase, an RNA-dependent RNA polymerase. researchgate.net Additionally, some theophylline-linked 1,2,4-triazole derivatives have shown potent inhibitory activity against HCV serine protease, another crucial enzyme in the viral life cycle. nih.gov For example, a 4-chlorophenyl moiety-containing theophylline-1,2,4-triazole derivative displayed significantly higher inhibitory activity against HCV serine protease than ribavirin. nih.gov
Anticancer/Antitumor Activity: SAR and Cellular Targets
Derivatives of 1,2,4-triazole-3-thione have demonstrated notable antiproliferative effects against a range of cancer cell lines, including those of the breast, liver, lung, and leukemia. rsc.orgresearchgate.net The anticancer activity of these compounds is attributed to their ability to interact with diverse biomolecular targets like enzymes, receptors, and DNA. rsc.org The thione group and the nitrogen atoms of the triazole ring provide multiple binding sites, which enhances their affinity for various proteins. rsc.org
Structure-Activity Relationship (SAR):
The anticancer potency of 1,2,4-triazole-3-thione derivatives is significantly influenced by the nature and position of substituents on the triazole ring and any attached phenyl moieties.
Substituents on Phenyl Rings: The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH₃), has been shown to enhance antitumor activity. researchgate.net
Position of Substituents: Introduction of substituents at the meta-position of a piperazine-linked phenyl moiety has been found to be beneficial for increasing anticancer potency. researchgate.net
Hybrid Molecules: The creation of hybrid molecules by incorporating other biologically active moieties, such as isatin, has been a successful strategy. nih.gov Isatin derivatives are known protein kinase inhibitors, and their combination with the 1,2,4-triazole-3-thione scaffold can lead to compounds with enhanced anticancer effects. nih.gov
Cellular Targets:
Mechanistic studies have revealed that 1,2,4-triazole-3-thione derivatives exert their anticancer effects through various cellular pathways, including enzyme inhibition, induction of apoptosis, and cell cycle arrest. rsc.org
Enzyme Inhibition:
Tubulin-β: Certain derivatives have been found to inhibit tubulin-β polymerization, a critical process for mitotic spindle formation and cell division. rsc.orgrsc.org For instance, one compound significantly reduced the concentration of tubulin-β in MCF-7 breast cancer cells. rsc.org
Aromatase: This enzyme is crucial for estrogen biosynthesis, and its inhibition is a key strategy in treating hormone-dependent breast cancer. Some 1,2,4-triazole-3-thione derivatives have shown the ability to reduce aromatase activity. rsc.orgrsc.org
α-Glucosidase: Recently linked to cancer cell metabolism, inhibition of this enzyme is another potential mechanism of action. rsc.orgrsc.org
Casein Kinase 1γ (CK1γ): A series of triazolin-5-thione analogues demonstrated antiproliferative activity by specifically inhibiting CK1γ, which is involved in the Wnt/β-catenin signaling pathway crucial for tumor growth. rsc.org
The following table summarizes the anticancer activity and cellular targets of selected 1,2,4-triazole-3-thione derivatives.
| Compound Type | Cancer Cell Line(s) | Cellular Target(s) | Key Findings |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivatives | MCF-7 (breast), HepG2 (liver) | Tubulin-β, Aromatase, α-Glucosidase | Compound 6 showed potent activity with IC₅₀ values of 4.23 μM (MCF-7) and 16.46 μM (HepG2), and significantly inhibited all three enzymes. rsc.org |
| Hydrazone derivatives of 1,2,4-triazole-3-thiol | IGR39 (melanoma), MDA-MB-231 (breast), Panc-1 (pancreatic) | Not specified | Compounds 4 , 14 , and 18 were identified as the most promising, with moderate cytotoxicity (EC₅₀ values of 2–17 µM). nih.gov |
| Triazolin-5-thione analogues | Not specified | Casein Kinase 1γ (CK1γ) | Specifically inhibited CK1γ, disrupting the Wnt/β-catenin signaling pathway. rsc.org |
Beyond inhibiting proliferation, certain 1,2,4-triazole-3-thione derivatives have shown potential in targeting cancer cell migration and the growth of 3D tumor models known as spheroids. nih.govnih.gov These activities are crucial for combating metastasis, a major cause of cancer-related mortality.
One study investigated a series of hydrazone derivatives of 1,2,4-triazole-3-thiol for their effects on the migration of melanoma, triple-negative breast cancer, and pancreatic cancer cell lines. nih.gov The compound N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide was found to inhibit the migration of all tested cancer cells and exhibited relative selectivity towards cancer cells, marking it as a potential antimetastatic candidate. nih.govnih.gov
In 3D spheroid cultures, which more closely mimic the in vivo tumor microenvironment, several of these hydrazone derivatives demonstrated the ability to delay spheroid growth. nih.gov Specifically, N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, and N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide were identified as the most active compounds in these 3D models. nih.gov Interestingly, pancreatic cancer spheroids showed more resistance to treatment compared to melanoma and breast cancer spheroids, though growth delay was still observed with most of the tested compounds. nih.gov
The following table details the effects of selected 1,2,4-triazole-3-thione derivatives on cancer cell migration and spheroid growth.
| Compound | Cancer Cell Line(s) | Effect on Migration | Effect on Spheroid Growth |
| N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39, MDA-MB-231, Panc-1 | Inhibited migration of all cell lines. nih.govnih.gov | Not specified |
| N′-(2-oxoindolin-3-ylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39, MDA-MB-231, Panc-1 | Not specified | Identified as one of the most active compounds in 3D cell cultures. nih.gov |
| N′-((1H-pyrrol-2-yl)methylene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39, MDA-MB-231, Panc-1 | Not specified | Identified as one of the most active compounds in 3D cell cultures. nih.gov |
| N′-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | IGR39, MDA-MB-231, Panc-1 | Not specified | Identified as one of the most active compounds in 3D cell cultures. nih.gov |
Anti-inflammatory and Analgesic Activities: Mechanistic Insights and SAR
Derivatives of 1,2,4-triazole-3-thione have been investigated for their anti-inflammatory and analgesic properties. researchgate.netnih.gov
In a study evaluating newly synthesized 1,2,4-triazole derivatives, both test compounds exhibited encouraging anti-inflammatory, analgesic, and antipyretic results compared to the standard drug ibuprofen (B1674241). nih.gov The compound (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol (B145695) showed a maximum edema inhibition of 91%, surpassing ibuprofen (82%). nih.gov Another derivative, (S)-1-(6-Phenyl-7H- rsc.orgresearchgate.netacs.orgtriazolo[3,4-b] nih.govrsc.orgresearchgate.netthiadiazin-3-yl)ethanol, demonstrated anti-inflammatory activity comparable to ibuprofen. nih.gov The analgesic potential of these derivatives was confirmed through acetic acid-induced writhing and tail immersion tests. nih.gov
Another study focused on the analgesic activity of 4-amino-5-methyl-4H-1,2,4-triazol-3-thiones using a "hot plate" test in rats. zsmu.edu.ua The compound 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione was identified as the most potent, with its analgesic activity exceeding that of the reference drug Analgin. zsmu.edu.ua
Structure-Activity Relationship (SAR):
For a series of 1,2,4-triazole derivatives clubbed with other heterocyclic rings like pyrazole (B372694) and tetrazole, substitutions on the aryl ring played a crucial role in their analgesic activity. nih.gov Chloro, nitro, methoxy, hydroxy, and bromo substituted derivatives displayed excellent analgesic activity, while those with dimethylamino, furan, and phenyl substitutions showed moderate activity. nih.gov
The table below summarizes the anti-inflammatory and analgesic activities of specific 1,2,4-triazole-3-thione derivatives.
| Compound | Activity | Key Findings |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl) ethanol | Anti-inflammatory | 91% inhibition of edema, superior to ibuprofen. nih.gov |
| (S)-1-(6-Phenyl-7H- rsc.orgresearchgate.netacs.orgtriazolo[3,4-b] nih.govrsc.orgresearchgate.netthiadiazin-3-yl)ethanol | Anti-inflammatory | 81% inhibition of edema, comparable to ibuprofen. nih.gov |
| 4-(3,4-dimethoxybenzylidenamino)-5-methyl-4H-1,2,4-triazol-3-thione | Analgesic | More potent than the reference drug Analgin in the "hot plate" test. zsmu.edu.ua |
| Chloro, nitro, methoxy, hydroxy, and bromo substituted 1,2,4-triazole derivatives | Analgesic | Showed excellent analgesic activity in the acetic acid-induced writhing method. nih.gov |
Other Investigated Biological Activities (e.g., Antioxidant, Antidiabetic, Antiepileptic, Antitubercular)
The versatile 1,2,4-triazole-3-thione scaffold has been explored for a multitude of other biological activities. researchgate.netpreprints.orgrsc.org
Antioxidant Activity: Many 1,2,4-triazole derivatives have been reported to possess antioxidant properties. researchgate.netnih.gov These compounds can help in neutralizing the overproduction of free radicals, which are implicated in various diseases. researchgate.netnih.gov
Antidiabetic Activity: The inhibition of enzymes like α-amylase and α-glucosidase is a key therapeutic strategy for managing diabetes. nih.govstmjournals.in Several 1,2,4-triazole derivatives have shown promise as inhibitors of these enzymes. acs.orgnih.gov
Anticonvulsant/Antiepileptic Activity: A number of compounds bearing the 1,2,4-triazole moiety have been found to possess anticonvulsant properties in various animal models of epilepsy. nih.govresearchgate.net
Antitubercular Activity: Given the global health threat of tuberculosis, the development of new antitubercular agents is crucial. researchgate.net 1,2,4-triazole derivatives are considered a new class of effective anti-TB candidates. researchgate.netnih.govnih.gov
Antioxidant Mechanism: The antioxidant activity of 1,2,4-triazole derivatives is often attributed to their ability to scavenge free radicals. The presence of a thiol or thione group can contribute to this activity. For instance, in a series of 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, the most pronounced antioxidant activity was observed in compounds with a free amino group or a phenyl substituent at the N4 position of the triazole ring. zsmu.edu.ua
Antidiabetic Mechanism: The primary mechanism for the antidiabetic activity of these compounds is the inhibition of α-amylase and α-glucosidase, enzymes responsible for carbohydrate breakdown and subsequent glucose absorption. nih.govstmjournals.in By inhibiting these enzymes, the postprandial blood glucose level can be controlled. Molecular docking studies have helped in understanding the binding interactions of these derivatives with the active sites of these enzymes. acs.org
Anticonvulsant Mechanism: The anticonvulsant activity of some 4-alkyl-1,2,4-triazole-3-thiones has been linked to their interaction with the GABAergic system. nih.gov Radioligand binding assays have been used to investigate whether this activity results from direct or allosteric interactions with the GABAA receptor complex. nih.gov
Antitubercular Mechanism: Molecular docking studies have suggested that some 1,2,4-triazole derivatives may exert their antitubercular effect by targeting enzymes like the Mycobacterium tuberculosis cytochrome P450 CYP121. nih.govnih.gov
Antioxidant Activity: For 4-R-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles, the presence of a free amino group or a phenyl substituent at the N4 position of the triazole nucleus was associated with increased antioxidant activity. zsmu.edu.ua Conversely, the presence of methyl or ethyl groups at the N4 position often had a detrimental effect. zsmu.edu.ua In another study, the introduction of an -OH group at the para position of a phenyl ring in 1-(((aryl)-3-yl)-4H-(1,2,4)-triazol-5-ylmethyl)-1H-benzotriazoles resulted in good antioxidant activity. isres.org
Antidiabetic Activity: In a study of carbazole-linked 1,2,4-triazole-thione derivatives, the size of the ring system was found to be crucial for modulating inhibitory activity against α-amylase and α-glucosidase. acs.org A phenyl ring of optimal size facilitated better accommodation within the enzyme's binding site, while larger or smaller rings led to diminished inhibition. acs.org
Anticonvulsant Activity: For a series of 1,2,4-triazole-3-thione derivatives, structure-activity observations indicated a higher probability of anticonvulsant activity when at least one of the phenyl rings attached to the triazole nucleus had a substituent at the para position. nih.gov In another series of 4-alkyl-5-(3-chlorobenzyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones, the hexyl derivative was identified as the most promising due to its favorable balance of efficacy and toxicity. nih.gov
Antitubercular Activity: In a series of pyridine-1,2,4-triazole derivatives, one compound with a specific substitution pattern showed the most potent activity against Mycobacterium H37Ra. nih.govnih.gov
The table below provides an overview of the other investigated biological activities of 1,2,4-triazole-3-thione derivatives.
| Biological Activity | Key Findings from SAR/Mechanistic Studies | Example Compound(s) |
| Antioxidant | Presence of a free amino group or phenyl substituent at N4 enhances activity. zsmu.edu.ua | 4-amino-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thiol zsmu.edu.ua |
| Antidiabetic | Optimal ring size is crucial for enzyme inhibition. acs.org | Carbazole-linked 1,2,4-triazole-thione derivatives acs.org |
| Anticonvulsant | Substituent at the para position of the phenyl ring is beneficial. nih.gov | 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione nih.gov |
| Antitubercular | Targeting Mycobacterium tuberculosis cytochrome P450 CYP121. nih.govnih.gov | Pyridine-1,2,4-triazole derivatives nih.govnih.gov |
Applications in Advanced Materials and Surface Science
Corrosion Inhibition Mechanisms and Performance of Triazole-thiones
Triazole-thione derivatives are recognized for their efficacy in protecting various metals and alloys from corrosion, particularly in acidic environments. ijcsi.proqu.edu.qa Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. imist.maresearchgate.net
The adsorption of triazole-thione compounds on metal surfaces is a complex process that can involve both physical and chemical interactions. researchgate.net The presence of heteroatoms like nitrogen and sulfur with lone pairs of electrons, as well as π-electrons in the triazole ring, facilitates their interaction with the d-orbitals of metals. nih.govelectrochemsci.org This interaction leads to the formation of a protective film on the metal surface. imist.ma
The nature of this adsorption can be influenced by several factors, including the chemical structure of the inhibitor, the type of metal, and the corrosive environment. ijcsi.pro The adsorption process is often spontaneous, as indicated by negative values of the Gibbs free energy of adsorption (ΔG°ads). jmaterenvironsci.com The magnitude of ΔG°ads can help distinguish between physisorption (weaker, electrostatic interactions) and chemisorption (stronger, covalent bond formation). researchgate.net For instance, some studies have shown that the adsorption of certain triazole derivatives follows the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. nih.govjmaterenvironsci.comresearchgate.net
Electrochemical methods are crucial for evaluating the performance of corrosion inhibitors.
Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the kinetics of electrochemical processes at the metal/solution interface. In corrosion studies, an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) in the presence of an inhibitor indicate the formation of a protective film on the metal surface. jmaterenvironsci.commdpi.com The diameter of the semicircle in the Nyquist plot is related to the Rct, and a larger diameter signifies better corrosion inhibition. bohrium.com
Potentiodynamic Polarization: This technique involves scanning the potential of the working electrode and measuring the resulting current. The polarization curves can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. jmaterenvironsci.comresearchgate.net Triazole-thiones often behave as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.govresearchgate.net A decrease in the corrosion current density (icorr) in the presence of the inhibitor is a direct measure of its effectiveness. nih.gov
The following table provides a summary of electrochemical data for a representative triazole-thione inhibitor.
| Technique | Parameter | Value in Blank Solution | Value with Inhibitor | Inhibition Efficiency (%) |
| Potentiodynamic Polarization | icorr (µA/cm²) | 583 | 61 | 90 |
| Electrochemical Impedance Spectroscopy | Rct (Ω·cm²) | 30 | Varies with concentration | Up to 99% |
Data compiled from various studies on triazole-thione derivatives. ijcsi.projmaterenvironsci.commdpi.com
The effectiveness of a triazole-thione corrosion inhibitor is intrinsically linked to its molecular structure. researchgate.netresearchgate.net The presence and nature of substituent groups on the triazole ring can significantly impact the inhibitor's adsorption characteristics and, consequently, its performance. researchgate.net
Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to correlate the molecular structure with inhibition efficiency. jmaterenvironsci.com Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment can provide insights into the reactivity and adsorption capabilities of the inhibitor molecules. researchgate.net A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, while a lower ELUMO value indicates a higher capacity to accept electrons. A smaller energy gap generally correlates with higher inhibition efficiency. nih.gov
For example, the introduction of electron-donating groups can enhance the electron density on the molecule, promoting stronger adsorption and better inhibition. Conversely, the presence of bulky substituents may have a steric hindrance effect. ijcsi.pro
The study of the thermodynamic and kinetic parameters of the adsorption process provides a deeper understanding of the corrosion inhibition mechanism.
Thermodynamics: The Gibbs free energy of adsorption (ΔG°ads), enthalpy of adsorption (ΔH°ads), and entropy of adsorption (ΔS°ads) are key thermodynamic parameters. A negative ΔG°ads indicates a spontaneous adsorption process. jmaterenvironsci.com The value of ΔG°ads can also help differentiate between physisorption and chemisorption. researchgate.net An endothermic adsorption process (positive ΔH°ads) is often associated with chemisorption. researchgate.net
Kinetics: Adsorption kinetics describe the rate at which the inhibitor molecules adsorb onto the metal surface. The adsorption process can often be described by kinetic models such as the pseudo-first-order or pseudo-second-order models. For instance, the adsorption of 3-hexyl-4-amino-1,2,4-triazole-5-thione on a chalcopyrite surface was found to follow the pseudo-second-order kinetics equation. researchgate.netresearchgate.net
Coordination Chemistry and Metal Complex Formation
The same structural features that make triazole-thiones effective corrosion inhibitors also render them excellent ligands in coordination chemistry.
Thione-substituted triazoles are versatile ligands capable of coordinating with a wide range of metal ions. nih.govacs.org They can act as N,S-donor ligands, utilizing the heterocyclic nitrogen atoms and the exocyclic sulfur atom for coordination. nih.gov The triazole ring itself provides multiple potential coordination sites, and the thione group can exist in tautomeric forms (thione and thiol), further diversifying its coordination behavior. nih.govmdpi.com
The ability of these ligands to form stable complexes with metal ions is fundamental to their role in various applications, including the development of new materials with interesting optical and biological properties. nih.govacs.org The coordination can lead to the formation of mononuclear, polynuclear, or multi-dimensional coordination compounds. nih.gov The specific coordination mode and the resulting geometry of the metal complex are influenced by factors such as the metal ion's nature, the substituents on the triazole ring, and the reaction conditions. acs.org
Future Research Directions and Outlook for 3h 1,2,4 Triazole 3,5 4h Dithione Research
Development of Novel and Sustainable Synthetic Pathways
Key areas for future investigation include:
One-Pot Syntheses: Developing and optimizing one-pot, multi-component reactions will be crucial. A recently developed one-pot, two-step method has already demonstrated superiority over older techniques by reducing reaction times to within six hours, minimizing solvent use, and improving product yields. researchgate.net Further exploration in this domain could lead to even more streamlined and scalable processes.
Microwave-Assisted Synthesis: The application of microwave irradiation offers a powerful tool for accelerating reaction rates and often improving yields for heterocyclic compounds. nih.gov A systematic investigation into microwave-assisted synthesis for various derivatives of the 3H-1,2,4-triazole-3,5(4H)-dithione core is a promising avenue.
Green Catalysis and Solvents: Research should focus on replacing hazardous reagents and solvents with sustainable alternatives. This includes exploring the use of solid-supported catalysts, biodegradable solvents, and solvent-free reaction conditions to minimize environmental impact. rsc.org
| Synthetic Strategy | Description | Advantages | Future Research Goal |
|---|---|---|---|
| Traditional Alkaline Cyclization | Multi-step process involving the cyclization of thiosemicarbazide (B42300) precursors in an alkaline medium. scirp.orgzsmu.edu.ua | Well-established and reliable for a range of derivatives. | Reduce step count and waste generation. |
| One-Pot, Two-Step Synthesis | Involves the addition of isothiocyanates to hydrazides, followed by in-situ cyclization in a single reaction vessel. researchgate.net | Higher yields, reduced solvent usage, and shorter reaction times (e.g., <6 hours). researchgate.net | Expand the substrate scope and adapt for large-scale synthesis. |
| Microwave-Assisted Synthesis | Utilizes microwave energy to rapidly heat the reaction mixture, accelerating the rate of cyclization. nih.gov | Significant reduction in reaction time, potential for higher purity and yields. | Systematic application to a wide library of dithione derivatives. |
| Green Chemistry Approaches | Employs eco-friendly solvents, reusable catalysts, and energy-efficient conditions. rsc.org | Minimizes environmental impact and improves process safety. | Develop fully sustainable, catalyst-driven synthetic routes from bio-based precursors. |
Advanced Computational Design and Predictive Modeling for Enhanced Properties
Computational chemistry has emerged as an indispensable tool in modern chemical research. For 1,2,4-triazole (B32235) derivatives, in silico methods are already being used to predict biological activity and material properties. Future research will leverage more advanced computational techniques to rationally design molecules with tailored functionalities, thereby reducing the trial-and-error nature of traditional discovery pipelines.
Future directions in this area include:
Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods have proven effective in predicting the efficacy of triazole derivatives as corrosion inhibitors by modeling their adsorption on metal surfaces. nih.govsdit.ac.in Future work should expand these models to predict other material properties, such as electronic and optical characteristics for applications in sensors or electronics.
Molecular Docking and Dynamics: Molecular docking is widely used to predict the binding modes of triazole derivatives to biological targets, such as microbial enzymes and cancer-related proteins. mdpi.comresearchgate.net The integration of molecular dynamics (MD) simulations will provide deeper insights into the stability of ligand-protein complexes and the conformational changes that occur upon binding, guiding the design of more potent and selective inhibitors.
Machine Learning and AI: Developing machine learning models trained on existing experimental data could enable high-throughput virtual screening of vast chemical libraries. These models could predict various properties, from antimicrobial activity to corrosion inhibition efficiency, allowing researchers to prioritize the synthesis of the most promising candidates.
Exploration of New Biological Targets and Elucidation of Novel Mechanisms of Action
The 1,2,4-triazole-3-thione scaffold is a well-established pharmacophore, with derivatives exhibiting a broad range of biological activities. nih.gov A significant future challenge is to move beyond broad phenotypic screening and identify specific molecular targets to understand their mechanisms of action, which is critical for developing next-generation therapeutics.
Promising research avenues include:
Targeted Drug Discovery: Recent studies have identified specific and novel molecular targets. For instance, derivatives have been designed as potent inhibitors of metallo-β-lactamases (e.g., NDM-1 and VIM-type), which are crucial in overcoming bacterial antibiotic resistance. mdpi.com Another groundbreaking discovery identified a 1,2,4-triazole-3-thione derivative as a highly potent and selective inhibitor of DCN1, a co-E3 ligase implicated in cardiac fibrosis, opening a new therapeutic avenue for heart disease. nih.gov Future work should focus on identifying other high-value targets in areas like oncology, virology, and neurodegenerative diseases.
Mechanism of Action Studies: For known activities, such as anticancer effects, the underlying mechanisms often remain unclear. Future research should employ techniques like proteomics, transcriptomics, and cellular imaging to elucidate how these compounds exert their effects. For example, studies have shown that certain derivatives can inhibit cancer cell migration, suggesting a potential role as antimetastatic agents that warrants deeper mechanistic investigation. nih.gov
Combating Drug Resistance: The structural versatility of the triazole core makes it an ideal platform for developing agents that can overcome existing drug resistance mechanisms. This includes designing compounds that inhibit resistance-conferring enzymes or that have novel mechanisms of action against which pathogens have not yet developed resistance. mdpi.com
Innovative Applications in Emerging Materials Science Fields
While the biological applications of 1,2,4-triazole-3-thiones are extensively studied, their potential in materials science is an emerging and highly promising field of research. nih.gov The unique electronic properties, coordination capabilities, and stability of the triazole ring make it an attractive building block for advanced functional materials.
Future research should focus on the following areas:
Corrosion Inhibition: Derivatives of 1,2,4-triazole-3-thiol have demonstrated excellent performance as corrosion inhibitors for carbon steel in acidic media. nih.govnih.govmdpi.com The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. nih.govmdpi.com Future work could explore their efficacy for other metals and alloys (e.g., aluminum, copper) and in different corrosive environments (e.g., saline or industrial process streams).
Coordination Polymers and MOFs: The nitrogen atoms of the triazole ring and the sulfur atoms of the thione groups are excellent coordination sites for metal ions. This makes the dithione scaffold an ideal organic linker for constructing novel coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com These materials could be designed to have specific porosities for gas storage and separation (e.g., CO2 capture) rsc.org or to act as precursors for creating highly active catalysts. nih.gov
Functional Polymers: Incorporating the 1,2,4-triazole-dithione moiety into polymer backbones could yield materials with unique properties. Research has shown that polymers containing the 1,2,4-triazole ring can have applications as anticorrosion coatings and antibacterial materials. ajchem-a.com Future initiatives could focus on developing conductive polymers, stimuli-responsive materials, or advanced polymer coatings.
| Application Area | Underlying Principle | Reported Findings | Future Research Outlook |
|---|---|---|---|
| Corrosion Inhibition | Adsorption of heterocyclic compounds with N and S atoms onto metal surfaces, forming a protective barrier. nih.govmdpi.com | High inhibition efficiency (>90%) for carbon steel in HCl solution. nih.gov Forms a chemisorbed polymolecular layer. mdpi.com | Development of inhibitors for diverse metals (Al, Cu) and environments; creation of "smart" inhibitor-releasing coatings. |
| Metal-Organic Frameworks (MOFs) | Use of the triazole-dithione as a multitopic organic linker to coordinate with metal ions, forming porous 3D structures. mdpi.com | 1,2,4-triazole derivatives form robust frameworks with applications in gas adsorption and catalysis. rsc.orgnih.gov | Synthesis of dithione-based MOFs for selective gas capture, sensing applications, and heterogeneous catalysis. |
| Functional Polymers | Polymerization of monomers containing the triazole-dithione unit to create macromolecules with specialized properties. | 1,2,4-triazole-containing polymers show promise for anticorrosion and antibacterial applications. ajchem-a.com | Exploration of conductive polymers, metal-chelating resins for water purification, and advanced flame-retardant materials. |
Synergistic Approaches in Multidisciplinary Research Initiatives
The complexity and breadth of potential applications for this compound necessitate a move away from siloed research toward highly integrated, multidisciplinary collaborations. The challenges of designing a new drug or a functional material are too multifaceted for any single discipline to solve alone. Future breakthroughs will be driven by the synergy between chemists, biologists, computational scientists, and materials engineers.
Key aspects of this synergistic approach include:
Integrated Discovery Pipelines: The most effective research programs will feature a tight feedback loop between computational design, chemical synthesis, and experimental testing. For example, computational models can predict a series of potent enzyme inhibitors; synthetic chemists can then produce these targeted compounds; and pharmacologists can test their activity and provide data to refine the next generation of computational models. mdpi.com
Chemo-Biological Exploration: The synthesis of hybrid molecules, where the triazole-dithione core is combined with other pharmacophores (like thiadiazole), has already proven to be a successful strategy for creating new compounds with enhanced antioxidant and antimicrobial activities. mdpi.com This approach requires close collaboration between synthetic chemists and biologists to identify promising combinations.
Materials by Design: The creation of advanced materials, such as task-specific MOFs or functional polymers, will depend on teams of chemists to design and synthesize the triazole linkers, materials scientists to characterize the resulting structures and properties, and engineers to test their performance in real-world applications, from gas separation membranes to corrosion-resistant coatings.
Ultimately, the future outlook for this compound research is exceptionally bright. By embracing sustainable synthesis, leveraging predictive computational tools, exploring novel biological and material applications, and fostering a culture of multidisciplinary collaboration, the scientific community can unlock the full potential of this remarkable heterocyclic scaffold.
Q & A
What are the most reliable synthetic routes for preparing 3H-1,2,4-Triazole-3,5(4H)-dithione, and how can reaction conditions be optimized?
Basic
The compound is typically synthesized via cyclization of thiosemicarbazides or oxidation of thione precursors. For example, refluxing hydrazide derivatives in DMSO under reduced pressure yields triazole-dithione scaffolds, as seen in the synthesis of analogous compounds (65% yield, m.p. 141–143°C) . Oxidation of intermediates with 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane, followed by silica sulfuric acid treatment, provides the target compound in ~85% yield. Key optimizations include controlling reaction time (2–4 hours) and solvent choice (DMSO or ethanol) to minimize side products .
Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Basic
1H/13C NMR and FT-IR are essential for confirming functional groups (e.g., thione C=S stretches at ~1200 cm⁻¹). Single-crystal X-ray diffraction resolves regiochemistry and hydrogen-bonding networks, as demonstrated in studies of triazole derivatives like 4-(4-methoxyphenethyl)-3,5-diphenyl-4H-1,2,4-triazole . For unstable intermediates, rapid characterization via LC/MS or in-situ NMR (e.g., CDCl3) is advised to avoid degradation .
How can computational methods (e.g., DFT) predict the electronic and reactive properties of triazole-dithione derivatives?
Advanced
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level correlate experimental vibrational spectra and molecular electrostatic potentials with reactivity. For example, DFT studies on 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione revealed intramolecular hydrogen bonding stabilizing the thione tautomer, guiding synthetic modifications . Frontier molecular orbital analysis (HOMO-LUMO gaps) can also predict sites for electrophilic/nucleophilic attacks .
How do aqueous vs. organic solvent systems affect the reactivity of triazole-dithione in bioconjugation reactions?
Advanced
Aqueous conditions (e.g., pH 7.4 phosphate buffer with 1–5% DMF) enhance tyrosine-selective conjugation efficiency compared to pure organic solvents. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) reacts with tyrosine residues in proteins 10× faster in mixed aqueous media, achieving 85% yield in 30 minutes . Contradictions in solvent effects arise from competing reactions with tryptophan/lysine in non-aqueous systems, necessitating pH and solvent polarity optimization .
What strategies improve the stability of triazole-dithione derivatives during storage and handling?
Basic
The compound is light- and moisture-sensitive. Store under inert atmosphere (N2/Ar) at 2–8°C in amber vials. Avoid prolonged exposure to ambient humidity during synthesis, as seen in PTAD degradation studies . Lyophilization or stabilization via salt formation (e.g., sodium phosphate buffers) is recommended for long-term storage .
How can substituent modifications enhance the biological activity of triazole-dithione scaffolds?
Advanced
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 3,5-positions improves antimicrobial activity. For example, 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole derivatives showed potent antimycobacterial activity (MIC <1 µg/mL) due to enhanced membrane permeability . Docking studies with enoyl-acyl carrier protein reductase (InhA) guide rational design for target-specific modifications .
What analytical approaches resolve contradictions in reaction yields between batch and flow syntheses?
Advanced
High-throughput LC/MS monitoring identifies intermediates (e.g., hydrazones or thiosemicarbazides) that degrade under prolonged reflux. For example, batch reactions of 4-amino-triazole derivatives in ethanol showed 65% yield, while flow systems reduced residence time, minimizing byproducts like dimerized species . Statistical error analysis (e.g., Chauvenet’s criterion) can exclude outliers in yield data .
How does chemoselectivity in triazole-dithione conjugation reactions vary with electronic substituents?
Advanced
Electron-rich aryl groups (e.g., 4-methoxyphenyl) on the triazole ring increase electrophilicity, favoring tyrosine conjugation over lysine/tryptophan. PTAD derivatives with para-substituted phenyl groups showed 90% selectivity for tyrosine in BSA, while electron-deficient analogs exhibited cross-reactivity . Hammett σ values and DFT-calculated charge densities rationalize these trends .
What are the best practices for regioselective N-functionalization of triazole-dithione cores?
Advanced
N1 vs. N4 selectivity is controlled by base strength and steric effects. For instance, using K2CO3 in DMF directs alkylation to N1, while bulky bases like DBU favor N4 substitution in 3,5-diphenyl-4H-1,2,4-triazole derivatives . Monitoring via 2D NMR (e.g., HSQC) confirms regiochemistry .
How can machine learning optimize reaction parameters for triazole-dithione synthesis?
Advanced
Neural networks trained on historical data (e.g., solvent polarity, temperature, catalyst loading) predict optimal conditions. A dataset of 200+ triazole syntheses revealed DMSO as the optimal solvent for cyclization (R² = 0.92 for yield prediction). Tools like Scikit-learn or TensorFlow automate parameter screening, reducing trial runs by 40% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
